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Compound of Interest

Compound Name: 6-Methyl-5-nitroisoquinoline

Cat. No.: B1326507 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a

detailed overview of the available spectroscopic data (NMR, IR, MS) and synthetic approaches

for the characterization of 6-Methyl-5-nitroisoquinoline (CAS Number: 188121-31-5).

While comprehensive spectral data for 6-Methyl-5-nitroisoquinoline remains elusive in

publicly available literature, this document compiles known information and outlines general

experimental protocols applicable to its characterization. The distinction between 6-Methyl-5-
nitroisoquinoline and its more extensively documented isomer, 6-Methyl-5-nitroquinoline, is

critical and will be a focus of this guide.

Spectroscopic Data Summary
To date, detailed, publicly accessible NMR, IR, and mass spectra for 6-Methyl-5-
nitroisoquinoline are not available. Commercial suppliers of this compound (CAS 188121-31-

5) confirm its molecular formula as C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . A

certificate of analysis from one supplier indicates that the ¹H NMR spectrum is "consistent with

structure" and the purity, as determined by NMR, is ≥97.0%. However, the raw spectral data is

not provided.

For comparative purposes, the spectroscopic data for the isomer, 6-Methyl-5-nitroquinoline, is

presented below. It is imperative to note that these values will differ from those of 6-Methyl-5-
nitroisoquinoline due to the different arrangement of atoms.
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Table 1: Spectroscopic Data for 6-Methyl-5-
nitroquinoline (Isomer for Comparison)

Spectroscopic Technique Observed Data

¹H NMR Data not fully available in indexed literature.

IR Spectrum (KBr wafer)

Characteristic peaks for aromatic C-H, C=C,

C=N, and N-O stretching and bending vibrations

are expected.

Mass Spectrometry (GC-MS)
Molecular Ion (M⁺): m/z 188. Key fragments:

m/z 142, 143.[1]

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 6-Methyl-5-
nitroisoquinoline are not explicitly published. However, general methodologies for the

characterization of related isoquinoline and nitroaromatic compounds can be adapted.

Synthesis of Isoquinoline Derivatives
The synthesis of substituted isoquinolines can be achieved through various established

methods. A common approach involves the Bischler-Napieralski or Pictet-Spengler reaction,

followed by dehydrogenation. For 6-Methyl-5-nitroisoquinoline, a plausible synthetic route

could involve the nitration of 6-methylisoquinoline. The separation of the resulting regioisomers

would be a critical step.

6-Methylisoquinoline Nitration
(e.g., HNO3/H2SO4) Mixture of Nitroisomers Chromatographic

Separation 6-Methyl-5-nitroisoquinoline

Click to download full resolution via product page

A potential synthetic workflow for 6-Methyl-5-nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A proton-decoupled

sequence is standard. Longer acquisition times or a higher number of scans are typically

required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Protocol:

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.

ATR-IR Spectroscopy: Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small

amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule. For 6-Methyl-5-nitroisoquinoline, key absorptions would

include aromatic C-H stretching, C=C and C=N ring stretching, methyl C-H bending, and

asymmetric and symmetric N-O stretching of the nitro group.

Mass Spectrometry (MS)
Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1326507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile

or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI) can be used.

Ionization: Ionize the sample molecules. Electron Impact (EI) is common for GC-MS, while

ESI is a soft ionization technique often used with liquid chromatography.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain structural information.

Synthesis & Purification

Data Interpretation

Purified 6-Methyl-5-nitroisoquinoline

NMR (1H, 13C) IR (FTIR/ATR) MS (GC-MS/LC-MS)

Structure Confirmation
& Purity Assessment

Click to download full resolution via product page

General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
While specific, verified spectroscopic data for 6-Methyl-5-nitroisoquinoline is not readily

available in the public domain, this guide provides a framework for its synthesis and

characterization based on established chemical principles and methodologies. The provided

protocols for NMR, IR, and MS are standard techniques that would be employed to elucidate
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the structure and confirm the identity of this compound. Researchers working with 6-Methyl-5-
nitroisoquinoline are encouraged to perform these analyses to contribute to the body of

scientific knowledge. Utmost care should be taken to differentiate it from its isomer, 6-Methyl-5-

nitroquinoline, to ensure accurate data interpretation and application in drug development and

other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1326507?utm_src=pdf-body
https://www.benchchem.com/product/b1326507?utm_src=pdf-body
https://www.benchchem.com/product/b1326507?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/90009
https://pubchem.ncbi.nlm.nih.gov/compound/90009
https://www.benchchem.com/product/b1326507#spectroscopic-data-nmr-ir-ms-for-6-methyl-5-nitroisoquinoline
https://www.benchchem.com/product/b1326507#spectroscopic-data-nmr-ir-ms-for-6-methyl-5-nitroisoquinoline
https://www.benchchem.com/product/b1326507#spectroscopic-data-nmr-ir-ms-for-6-methyl-5-nitroisoquinoline
https://www.benchchem.com/product/b1326507#spectroscopic-data-nmr-ir-ms-for-6-methyl-5-nitroisoquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1326507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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